molecular formula C19H18FN3O3S B2521426 N-([3,3'-bipyridin]-5-ylmethyl)-4-ethoxy-3-fluorobenzenesulfonamide CAS No. 2185590-96-7

N-([3,3'-bipyridin]-5-ylmethyl)-4-ethoxy-3-fluorobenzenesulfonamide

Cat. No.: B2521426
CAS No.: 2185590-96-7
M. Wt: 387.43
InChI Key: LMRDUYATVBUXQN-UHFFFAOYSA-N
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Description

N-([3,3’-bipyridin]-5-ylmethyl)-4-ethoxy-3-fluorobenzenesulfonamide is a complex organic compound that features a bipyridine core, which is a common motif in coordination chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([3,3’-bipyridin]-5-ylmethyl)-4-ethoxy-3-fluorobenzenesulfonamide typically involves multiple steps, starting with the preparation of the bipyridine core. Bipyridine derivatives can be synthesized through various methods, including metal-catalyzed cross-coupling reactions such as Suzuki, Stille, and Negishi couplings . These reactions often require palladium or nickel catalysts and are performed under inert atmospheres to prevent oxidation.

This can be achieved through nucleophilic substitution reactions, where the bipyridine core is reacted with ethoxy and fluorobenzenesulfonamide precursors under basic conditions .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and minimize costs. Continuous flow reactors and other advanced manufacturing techniques could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-([3,3’-bipyridin]-5-ylmethyl)-4-ethoxy-3-fluorobenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the bipyridine core would yield N-oxides, while reduction could produce amines .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other bipyridine derivatives, such as:

Uniqueness

N-([3,3’-bipyridin]-5-ylmethyl)-4-ethoxy-3-fluorobenzenesulfonamide is unique due to the specific combination of functional groups attached to the bipyridine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

4-ethoxy-3-fluoro-N-[(5-pyridin-3-ylpyridin-3-yl)methyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN3O3S/c1-2-26-19-6-5-17(9-18(19)20)27(24,25)23-11-14-8-16(13-22-10-14)15-4-3-7-21-12-15/h3-10,12-13,23H,2,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMRDUYATVBUXQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC(=CN=C2)C3=CN=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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